molecular formula C8H10O3 B1629487 5-Ethyl-2-methylfuran-3-carboxylic acid CAS No. 64354-44-5

5-Ethyl-2-methylfuran-3-carboxylic acid

Cat. No. B1629487
CAS RN: 64354-44-5
M. Wt: 154.16 g/mol
InChI Key: SDFNMLBCKQSQFN-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylfuran-3-carboxylic acid is a chemical compound with the CAS Number: 64354-44-5 . It has a molecular weight of 154.17 and is typically in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-ethyl-2-methyl-3-furoic acid . The InChI code for this compound is 1S/C8H10O3/c1-3-6-4-7 (8 (9)10)5 (2)11-6/h4H,3H2,1-2H3, (H,9,10) .


Physical And Chemical Properties Analysis

This compound has a melting point of 98-99 degrees Celsius . It is typically stored at room temperature .

Scientific Research Applications

  • Synthesis and Characterization : A study focused on the synthesis and characterization of related compounds, including a detailed analysis of their specific rotation and solvent effects. This research contributes to the understanding of the chemical properties of compounds like 5-Ethyl-2-methylfuran-3-carboxylic acid (Coriani et al., 2009).

  • Microwave Irradiation Effects : Another research explored the impact of microwave irradiation on the reactions of similar compounds. This study can be instrumental in understanding how external conditions like irradiation can affect chemical reactions involving 5-Ethyl-2-methylfuran-3-carboxylic acid (Rábarová et al., 2004).

  • Catalytic Annulation : A study highlighted the use of related compounds in catalytic annulation to synthesize functionalized tetrahydropyridines. This research can inform the synthesis of complex organic compounds using 5-Ethyl-2-methylfuran-3-carboxylic acid (Zhu et al., 2003).

  • Chromatographic Analysis : Research in chromatography has developed methods for determining related furan compounds in different samples, which could be applicable to analyzing 5-Ethyl-2-methylfuran-3-carboxylic acid in various matrices (Nozal et al., 2001).

  • Amide Formation Mechanism : A study on the mechanism of amide formation using related carboxylic acids sheds light on the biochemical reactions that 5-Ethyl-2-methylfuran-3-carboxylic acid could undergo (Nakajima et al., 1995).

  • Metal Coordination Polymers : Research into the synthesis of metal coordination polymers using semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which are structurally related to 5-Ethyl-2-methylfuran-3-carboxylic acid, provides insights into potential applications in materials science (Cheng et al., 2017).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

5-ethyl-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-6-4-7(8(9)10)5(2)11-6/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFNMLBCKQSQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613787
Record name 5-Ethyl-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methylfuran-3-carboxylic acid

CAS RN

64354-44-5
Record name 5-Ethyl-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Saponification of 0.5 g of the ester was carried out by refluxing 4 hours in 10 ml of 25% aqueous sodium hydroxide. Acidification precipitated the crude acid, which was recrystallized from water to obtain 5-ethyl-2-methyl-3-furoic acid as white needles, mp 97°-99° C.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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